N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-(ETHANESULFONYL)BENZAMIDE HYDROCHLORIDE
Description
N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-(ethanesulfonyl)benzamide hydrochloride is a structurally complex small molecule featuring a benzothiazole core substituted with fluorine atoms at positions 4 and 6. The nitrogen of the benzothiazole is further functionalized with a dimethylaminopropyl group and a 3-(ethanesulfonyl)benzamide moiety. The hydrochloride salt enhances solubility, making it suitable for pharmacological applications. This compound is hypothesized to exhibit improved bioavailability compared to non-salt analogs .
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-ethylsulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2N3O3S2.ClH/c1-4-31(28,29)16-8-5-7-14(11-16)20(27)26(10-6-9-25(2)3)21-24-19-17(23)12-15(22)13-18(19)30-21;/h5,7-8,11-13H,4,6,9-10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGVJBNSQDCHIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CCCN(C)C)C2=NC3=C(C=C(C=C3S2)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClF2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-(ethanesulfonyl)benzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Benzothiazole moiety : Imparts unique electronic properties.
- Dimethylamino propyl group : Enhances solubility and biological interaction.
- Ethanesulfonyl group : Contributes to the compound's overall stability and reactivity.
Chemical Formula
The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets within cells. Notably, it has been shown to activate the p53 pathway, which plays a critical role in regulating the cell cycle and inducing apoptosis in cancer cells. Additionally, its interaction with ion channels such as Kv1.3 has been documented, suggesting potential applications in treating autoimmune diseases.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines through:
- Cell cycle arrest : Preventing cancer cells from proliferating.
- Induction of reactive oxygen species (ROS) : Leading to oxidative stress and subsequent cell death.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |
| A549 (Lung Cancer) | 12.5 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10.8 | Increased ROS production |
Ion Channel Inhibition
The compound has been studied for its inhibitory effects on Kv1.3 channels. Kv1.3 is known to be involved in T-cell activation; thus, inhibiting this channel could have therapeutic implications for autoimmune diseases.
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
- Anticancer Studies :
- Autoimmune Disease Models :
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with two structurally related benzothiazole and benzamide derivatives, highlighting key differences in molecular composition and substituent effects.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Structure: The target compound employs a benzothiazole scaffold, whereas the third comparator uses a thiazole-benzamide hybrid. Benzothiazoles are known for enhanced aromatic stacking and metabolic stability compared to simpler thiazoles . The compound from features a benzothiazol-2-ylidene core, which introduces conjugation differences due to the imine-like structure .
Substituent Effects: Fluorine Substitution: Both the target compound and ’s analog have 4,6-difluoro substitution, which improves lipophilicity and metabolic resistance. Electron-Withdrawing Groups: The ethanesulfonyl group in the target compound offers stronger electron withdrawal than the trifluoromethyl group in ’s compound, which may alter binding kinetics in enzyme targets . Solubility: The hydrochloride salt in the target compound enhances aqueous solubility compared to the neutral analogs in and .
Pharmacological Implications: The dimethylaminopropyl group, common to the target compound and ’s analog, introduces tertiary amine functionality, which may facilitate interactions with acidic residues in biological targets. The ethanesulfonyl substituent in the target compound could improve selectivity for sulfhydryl-containing enzymes or receptors compared to the 2,2-dimethylpropanamide in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
